4-methyl-N-(2-methylpropyl)aniline
Overview
Description
4-Methyl-N-(2-methylpropyl)aniline, also known as 4,6-di-tert-butyl-o-anisidine, is an aromatic amine that is commonly used as an intermediate in the synthesis of dyes and pigments. It is a useful research chemical . It is a white or pale yellow crystalline powder that is soluble in water and organic solvents.
Synthesis Analysis
The synthesis of anilines like this compound often involves acetylation reactions . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis
The molecular formula of this compound is C11H17N . The compound contains a total of 29 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
This compound, being an aromatic amine, can participate in various chemical reactions. For instance, it can undergo acetylation reactions to form acetanilides . It can also participate in reactions involving palladium-catalyzed amination of aryl halides .Physical And Chemical Properties Analysis
This compound is a white or pale yellow crystalline powder that is soluble in water and organic solvents. Its molecular weight is 163.25938 .Scientific Research Applications
Catalysis and Methylation Reactions
4-Methyl-N-(2-methylpropyl)aniline: has been studied for its role in catalysis. Cyclometalated ruthenium complexes allow for the efficient methylation of anilines using methanol as a starting material. Under mild conditions (60 °C) and with sodium hydroxide (NaOH) as a base, this hydrogen autotransfer procedure selectively produces N-methylanilines. Mechanistic investigations suggest that an active homogeneous ruthenium complex and β-hydride elimination of methanol are key steps in this process .
Research Chemical and Synthesis Intermediary
As a research chemical, This compound is valuable for exploring its properties and potential applications. Researchers can use it as a building block or precursor in the synthesis of more complex molecules. Its unique structure makes it an interesting intermediate for further investigations .
Organic Electronics and Materials
The compound’s aromatic nature and substituent groups make it relevant in organic electronics. It can be incorporated into materials for applications such as insulation in wires, cables, and electronic components. Its non-hygroscopic properties and molecular formula (C~7~H~8~N~2~O~2~) contribute to its suitability for these purposes .
Pharmaceutical and Drug Development
N-alkylation of amines, including N-methylation, plays a crucial role in drug development. By influencing the lipophilicity of compounds, N-methylation enhances their biological accessibility. Researchers may explore the use of This compound as a potential modification in drug molecules to optimize their pharmacological properties .
Dye and Pigment Synthesis
Amines are essential precursors in dye and pigment synthesis. The unique substitution pattern of This compound could lead to the development of novel colorants. Researchers may investigate its potential as a building block for organic dyes or pigments with specific optical properties .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 4-methyl-N-(2-methylpropyl)aniline could involve its use in the synthesis of new compounds and materials. For instance, it has been used in the growth and characterization of organic single crystals for nonlinear optical applications . It could also be used in the development of new synthesis methods .
properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWNIVYQWJRDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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